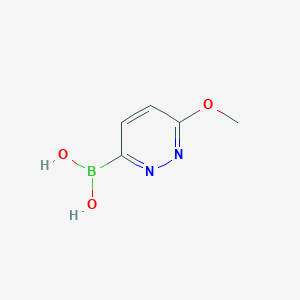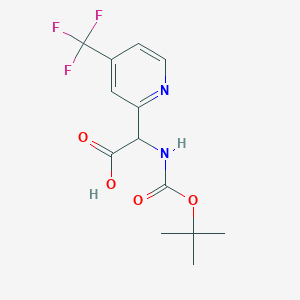
2-((Tert-butoxycarbonyl)amino)-2-(4-(trifluoromethyl)pyridin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Tert-butoxycarbonyl)amino)-2-(4-(trifluoromethyl)pyridin-2-YL)acetic acid: , often referred to as Boc-protected trifluoromethylpyridine acetic acid , is a synthetic organic compound. Its chemical structure consists of a pyridine ring substituted with a trifluoromethyl group and an acetic acid moiety. Let’s break down its components:
Pyridine Ring: The pyridine ring imparts aromaticity and basicity to the compound.
Trifluoromethyl Group (CF₃): This electron-withdrawing group enhances lipophilicity and influences reactivity.
Acetic Acid Moiety: The acetic acid functional group contributes acidity and solubility properties.
Preparation Methods
a. Synthetic Routes: Several synthetic routes exist for the preparation of Boc-protected trifluoromethylpyridine acetic acid. One common approach involves the following steps:
Trifluoromethylation of Pyridine: The pyridine ring undergoes trifluoromethylation using a suitable reagent (e.g., trifluoromethyl iodide or trifluoromethyl copper reagents).
Protection of Amine Group: The amino group is protected with a tert-butoxycarbonyl (Boc) group, typically using Boc anhydride or Boc-protected amine reagents.
Acetylation: The Boc-protected amine is acetylated with acetic anhydride or acetyl chloride.
b. Industrial Production: While industrial-scale production methods may vary, the compound is typically synthesized in multi-step processes with careful purification and isolation.
Chemical Reactions Analysis
Boc-protected trifluoromethylpyridine acetic acid participates in various chemical reactions:
Hydrolysis: Removal of the Boc protecting group using acid or base.
Esterification: Conversion of the carboxylic acid group to an ester.
Substitution Reactions: Nucleophilic substitution at the pyridine ring or acetic acid moiety.
Reduction: Reduction of the trifluoromethyl group.
Major products include Boc-deprotected derivatives, esters, and substituted pyridines.
Scientific Research Applications
This compound finds applications in diverse fields:
Medicinal Chemistry: As a building block for drug design due to its trifluoromethyl group’s bioisosteric properties.
Agrochemicals: Potential herbicides or fungicides.
Materials Science: Incorporation into polymers or materials with desired properties.
Fluorine Chemistry: Studying reactivity and selectivity in fluorinated compounds.
Mechanism of Action
The exact mechanism of action depends on its specific application. For drug design, it may interact with biological targets via hydrogen bonding, hydrophobic interactions, or enzyme inhibition.
Comparison with Similar Compounds
Boc-protected trifluoromethylpyridine acetic acid stands out due to its trifluoromethyl group, which enhances lipophilicity and metabolic stability. Similar compounds include other Boc-protected pyridine derivatives and trifluoromethyl-substituted acids.
Properties
Molecular Formula |
C13H15F3N2O4 |
|---|---|
Molecular Weight |
320.26 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C13H15F3N2O4/c1-12(2,3)22-11(21)18-9(10(19)20)8-6-7(4-5-17-8)13(14,15)16/h4-6,9H,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
DAALTQGWNWMTSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=NC=CC(=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13033363.png)
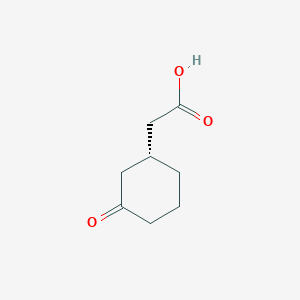
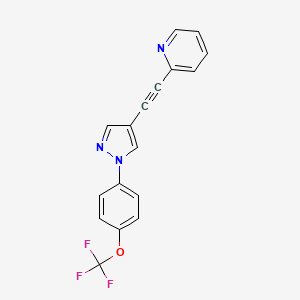
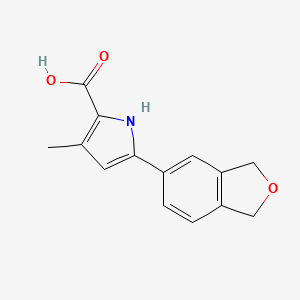
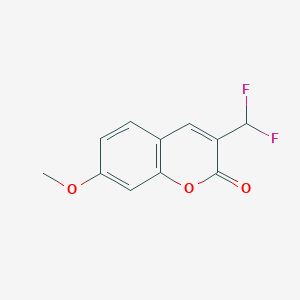
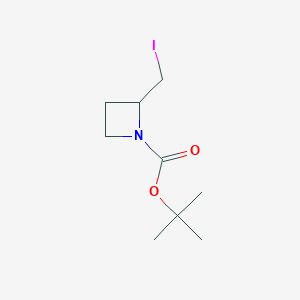

![6-Chloro-3-(3-methoxy-2-methylphenyl)-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-1,5-dihydro-2H-pyrrolo[3,2-D]pyrimidine-2,4(3H)-dione](/img/structure/B13033406.png)
![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13033412.png)
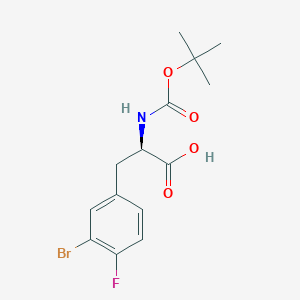
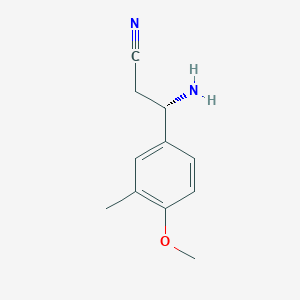
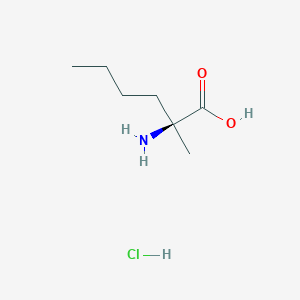
![(3aR,4S,9bS)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033421.png)
